molecular formula C8H6Cl2O B1319503 3-Chloro-4-methylbenzoyl chloride CAS No. 21900-30-1

3-Chloro-4-methylbenzoyl chloride

Cat. No. B1319503
CAS RN: 21900-30-1
M. Wt: 189.04 g/mol
InChI Key: GANDSBWEBNXLMG-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzoyl chloride is a chemical compound with the CAS Number: 21900-30-1 . It has a molecular weight of 189.04 and its molecular formula is C8H6Cl2O . It is used as an intermediate in the synthesis of Flometoquin, a pesticide .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylbenzoyl chloride is represented by the formula C8H6Cl2O . The compound has a monoisotopic mass of 187.979568 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methylbenzoyl chloride include a molecular weight of 189.04 and a molecular formula of C8H6Cl2O .

Scientific Research Applications

Chlor-Alkali Electrolyzers

  • Scientific Field : Chemical Engineering .
  • Application Summary : The chlor-alkali process is a basic chemical industry, producing chlorine and sodium hydroxide. Chlorine has various applications, including the production of building materials such as polyvinyl chloride, organic synthesis, metallurgy, water treatment, and the manufacture of titanium dioxide .
  • Methods of Application : The chlor-alkali industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells .
  • Results or Outcomes : The global annual production of chlorine exceeds 75 million tons. Each ton of chlorine consumes about 2200–2600 kW∙h of electricity, and the global chlor-alkali industry needs to consume over 150 TW∙h of electricity every year, accounting for about 10% of global electricity .

Synthesis of Trifluoromethylpyridines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Pharmaceutical Applications

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Chlorinated compounds are promising for use in medicinal chemistry. More than 250 FDA approved chlorine containing drugs are available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .
  • Methods of Application : The synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries .
  • Results or Outcomes : This review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries for the inspiration of the discovery and development of more potent and effective chlorinated drugs against numerous death-causing diseases .

Hydrogen Production

  • Scientific Field : Chemical Engineering .
  • Application Summary : The main applications for hydrogen produced in chlor-alkali electrolyzers include: feedstock gas for the production of ammonia; hydrocracking and other petroleum processing industries; chemical and organic fine chemical synthesis; production of high-purity compressed hydrogen for direct sale (for electronics) .
  • Methods of Application : The chlor-alkali process is one of the most basic chemical industries, mainly producing chlorine (Cl 2) and sodium hydroxide (NaOH). The global annual production of chlorine exceeds 75 million tons .
  • Results or Outcomes : Each ton of chlorine consumes about 2200–2600 kW∙h of electricity, and the global chlor-alkali industry needs to consume over 150 TW∙h of electricity every year, accounting for about 10% of global electricity .

Synthesis of Chloro-containing Molecules for Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . Chlorinated compounds represent the family of compounds promising for use in medicinal chemistry .
  • Methods of Application : This review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries .
  • Results or Outcomes : The discovery and development of more potent and effective chlorinated drugs against numerous death-causing diseases .

Production of High-Purity Compressed Hydrogen

  • Scientific Field : Chemical Engineering .
  • Application Summary : The main applications for hydrogen produced in chlor-alkali electrolyzers include: feedstock gas for the production of ammonia; hydrocracking and other petroleum processing industries; chemical and organic fine chemical synthesis; production of high-purity compressed hydrogen for direct sale (for electronics) .
  • Methods of Application : The chlor-alkali process is one of the most basic chemical industries, mainly producing chlorine (Cl 2) and sodium hydroxide (NaOH). The global annual production of chlorine exceeds 75 million tons .
  • Results or Outcomes : Each ton of chlorine consumes about 2200–2600 kW∙h of electricity, and the global chlor-alkali industry needs to consume over 150 TW∙h of electricity every year, accounting for about 10% of global electricity .

Safety And Hazards

3-Chloro-4-methylbenzoyl chloride is classified as causing severe skin burns and eye damage. It may also be corrosive to metals . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDSBWEBNXLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593643
Record name 3-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzoyl chloride

CAS RN

21900-30-1
Record name 3-Chloro-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-4-methylbenzoyl chloride is prepared by refluxing together 30 g. (0.175 mole) of 3-chloro-4-methyl benzoic acid and 85 ml. thionyl chloride for about 2.5 hours, after which the excess thionyl chloride is distilled off under vacuum. The aroyl chloride product, 3-chloro-4-methylbenzoyl chloride, distills over at b.p. 70°-74°C., 10.25 mm. Hg.
Quantity
0.175 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Vacher, B Bonnaud, P Funes, N Jubault… - Journal of medicinal …, 1999 - ACS Publications
… This compound was prepared in 64% yield as described for 5a using 3-chloro-4-methylbenzoyl chloride as starting material. 5b was obtained as a white solid: mp 74−75 C; 1 H NMR (…
Number of citations: 136 pubs.acs.org

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